molecular formula C14H26O2 B12670696 alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate CAS No. 93917-67-0

alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate

Cat. No.: B12670696
CAS No.: 93917-67-0
M. Wt: 226.35 g/mol
InChI Key: OBDOVENLEYUNNC-UHFFFAOYSA-N
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Description

Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate is a chemical compound with the molecular formula C14H26O2. It is known for its unique structural properties and is used in various industrial applications. This compound is characterized by the presence of a cyclohexane ring substituted with three methyl groups and a propyl acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate typically involves the esterification of alpha,gamma,gamma-Trimethylcyclohexylpropanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the mixture to reflux temperature to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of water formed during the reaction to drive the equilibrium towards the formation of the ester. The product is then purified through distillation or other separation techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application and target.

Comparison with Similar Compounds

Alpha,gamma,gamma-Trimethylcyclohexylpropyl acetate can be compared with other similar compounds such as:

    Cyclohexyl acetate: Lacks the additional methyl groups and has different physical and chemical properties.

    Methylcyclohexyl acetate: Contains a single methyl group on the cyclohexane ring, leading to different reactivity and applications.

    Trimethylcyclohexyl acetate: Similar structure but may differ in the position of the methyl groups, affecting its properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical characteristics, making it suitable for specialized applications.

Properties

CAS No.

93917-67-0

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

3-(1,3,3-trimethylcyclohexyl)propyl acetate

InChI

InChI=1S/C14H26O2/c1-12(15)16-10-6-9-14(4)8-5-7-13(2,3)11-14/h5-11H2,1-4H3

InChI Key

OBDOVENLEYUNNC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCCCC1(CCCC(C1)(C)C)C

Origin of Product

United States

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